

Physical characteristics of Isoquinolin-6-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Isoquinolin-6-ylboronic acid hydrochloride

Cat. No.: B1400871

[Get Quote](#)

An In-depth Technical Guide: The Physical Characteristics of **Isoquinolin-6-ylboronic Acid Hydrochloride**

Abstract

Isoquinolin-6-ylboronic acid hydrochloride is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its utility, primarily as a coupling partner in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, stems from the unique reactivity of the boronic acid moiety combined with the pharmacological significance of the isoquinoline scaffold.^{[1][2]} This technical guide provides a comprehensive examination of the core physical and chemical characteristics of **Isoquinolin-6-ylboronic acid hydrochloride**. We delve into its structural attributes, physicochemical properties, and the critical analytical methodologies required for its robust characterization. This document is intended to serve as a practical resource for researchers, offering not only foundational data but also the rationale behind the selection of analytical techniques and detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: A Molecule of Strategic Importance The Role of Boronic Acids in Chemical Synthesis

Boronic acids and their derivatives are indispensable tools in organic synthesis. Their stability, low toxicity, and exceptional functional group tolerance have established them as preferred

reagents for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is the most prominent application, enabling the construction of complex biaryl systems that are common motifs in pharmaceuticals and advanced materials.^[1] Beyond coupling reactions, the Lewis acidic nature of the boron atom allows for unique interactions, making boronic acids valuable as sensors, protecting groups, and even as active pharmaceutical ingredients, such as in the proteasome inhibitor bortezomib.
^[1]

The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This nitrogen-containing heterocycle is a key pharmacophore in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and cardiovascular effects. Its rigid structure provides a well-defined vector for substituent placement, allowing for precise tuning of a molecule's interaction with biological targets.

Isoquinolin-6-ylboronic Acid Hydrochloride: A Convergence of Functionality

Isoquinolin-6-ylboronic acid hydrochloride merges the synthetic versatility of a boronic acid with the biological relevance of the isoquinoline framework. The hydrochloride salt form is particularly significant; free arylboronic acids often exhibit poor aqueous solubility, whereas the salt form enhances solubility, facilitating its use in a broader range of reaction conditions and in biological screening assays. This guide will elucidate the key physical properties that a researcher must understand to effectively store, handle, and utilize this important chemical entity.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The data for **Isoquinolin-6-ylboronic acid hydrochloride** and its related forms are summarized below.

Chemical Identity and Structure

- IUPAC Name: **Isoquinolin-6-ylboronic acid hydrochloride**

- Molecular Structure: The molecule consists of an isoquinoline ring system substituted with a boronic acid [-B(OH)₂] group at the 6-position. The hydrochloride salt involves the protonation of the basic nitrogen atom of the isoquinoline ring.

Summary of Physical Properties

Property	Isoquinolin-6-ylboronic acid	Isoquinolin-6-ylboronic acid HCl	Isoquinolin-6-ylboronic acid HCl (Pentahydrate)
CAS Number	899438-92-7[3][4][5]	Not explicitly available	1236031-63-2[6][7][8]
Molecular Formula	C ₉ H ₈ BNO ₂ [3][5][9]	C ₉ H ₉ BCINO ₂ [6]	C ₉ H ₉ BCINO ₂ · 5H ₂ O[7][8]
Molecular Weight	172.98 g/mol [3][5][9]	209.44 g/mol [6]	299.51 g/mol [7][8]
Appearance	White to off-white solid[3][5]	Solid	Solid[7][8]
Predicted pKa	7.68 ± 0.30[5]	Not applicable	Not applicable

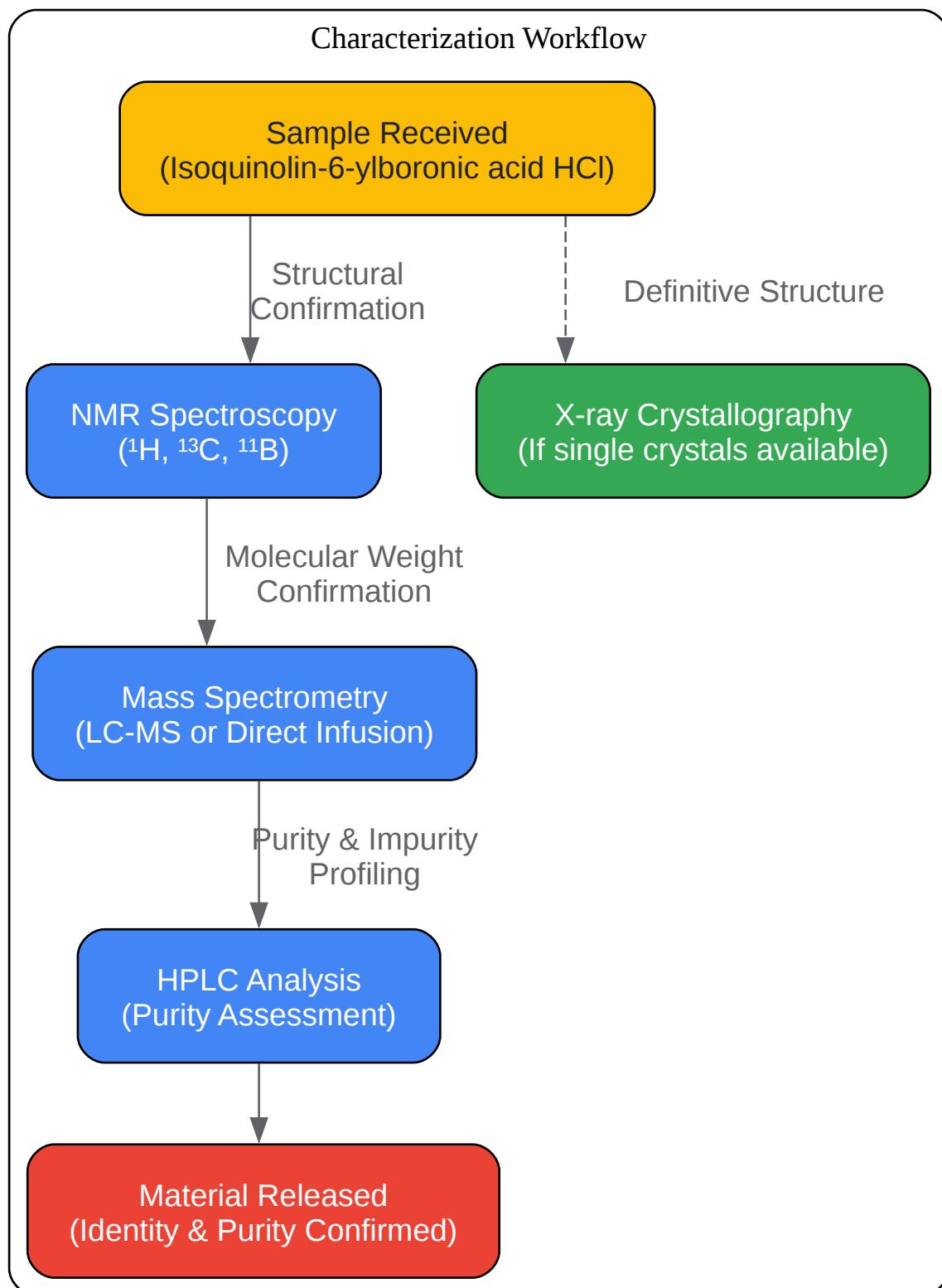
Solubility Profile

While specific quantitative solubility data for **Isoquinolin-6-ylboronic acid hydrochloride** is not widely published, general principles for arylboronic acids apply. The parent compound, like phenylboronic acid, is expected to have low solubility in water.[10] The formation of the hydrochloride salt drastically improves solubility in water and other polar protic solvents by introducing a charged species. This is a deliberate and crucial modification for many applications, particularly in process chemistry and biological contexts where aqueous media are preferred.

Stability, Storage, and Handling

Boronic acids are a class of compounds that require careful handling to maintain their integrity.

- Dehydration and Trimerization: A primary degradation pathway for boronic acids is thermally or chemically induced dehydration to form a cyclic trimeric anhydride known as a boroxine. [11] This process is reversible but can complicate analysis and reaction stoichiometry.


- **Hygroscopicity and Air Sensitivity:** Many boronic acids are hygroscopic and can be sensitive to oxidation by atmospheric oxygen.[1][12]
- **Recommended Storage:** To mitigate degradation, **Isoquinolin-6-ylboronic acid hydrochloride** should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Refrigeration (2-8°C) is recommended to preserve long-term stability.[5][12]

Analytical Characterization Methodologies

A multi-technique approach is essential for the unambiguous characterization of **Isoquinolin-6-ylboronic acid hydrochloride**, confirming its identity, purity, and stability.

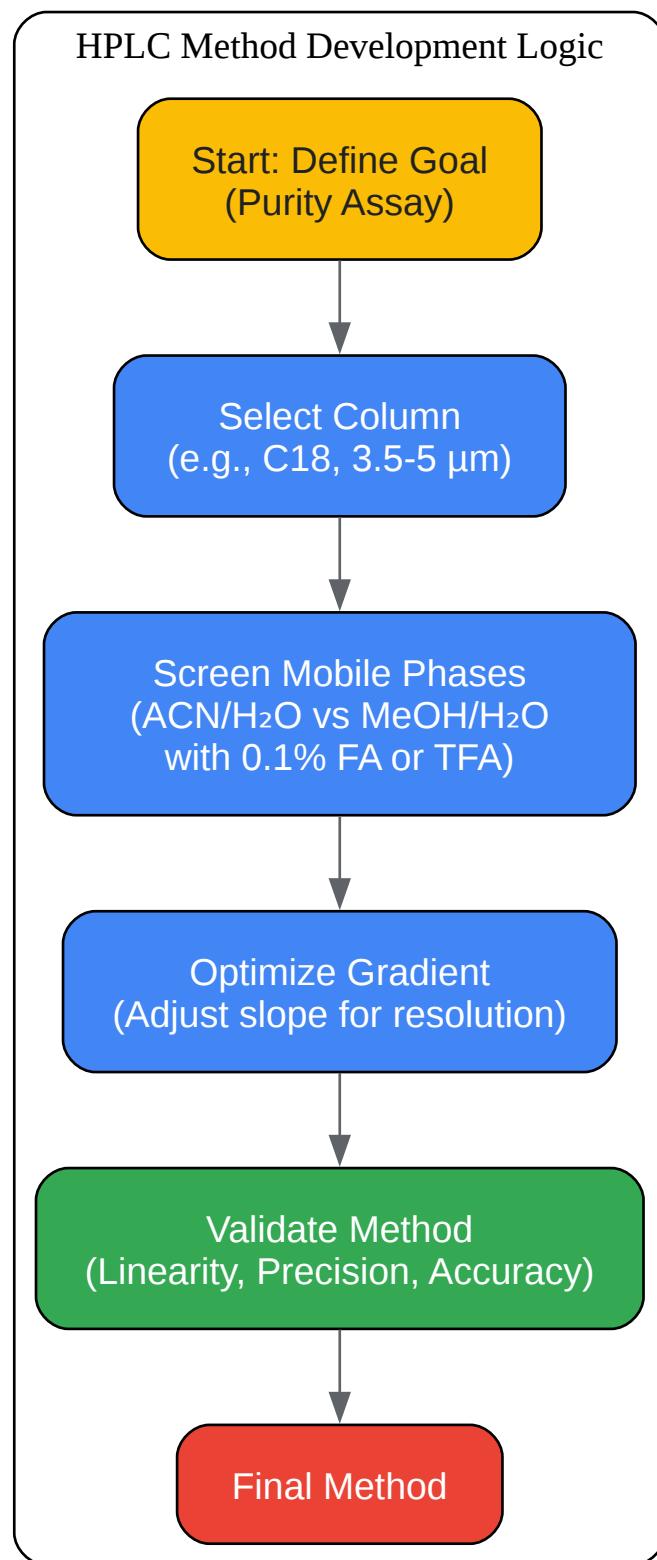
Integrated Analytical Workflow

The comprehensive characterization of a new batch of **Isoquinolin-6-ylboronic acid hydrochloride** follows a logical progression of analytical techniques. This workflow ensures that both the structural identity and the purity profile are thoroughly established before its use in sensitive applications.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the analytical characterization of Isoquinolin-6-ylboronic acid HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy


- Causality and Rationale: NMR is the most powerful technique for elucidating the precise molecular structure of the compound in solution. A combination of ^1H , ^{13}C , and ^{11}B NMR experiments provides a complete picture of the molecule's covalent framework and the chemical environment of the boron atom. ^{11}B NMR is particularly diagnostic for this class of compounds, as the chemical shift is highly sensitive to the hybridization state (sp^2 for the trigonal planar acid vs. sp^3 for tetrahedral boronate species), making it an excellent tool for studying purity and interactions.[13][14][15]
- Generalized Experimental Protocol:
 - Sample Preparation: Accurately weigh ~5-10 mg of **Isoquinolin-6-ylboronic acid hydrochloride** and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can solubilize both the salt and potential organic impurities, and the acidic protons are typically observable.
 - ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to identify include the aromatic protons of the isoquinoline ring (verifying the 6-substitution pattern) and the broad signal for the B(OH)₂ protons.
 - ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum to observe all unique carbon environments. This helps confirm the carbon skeleton of the isoquinoline ring and the C-B attachment point.
 - ^{11}B NMR Acquisition: Acquire a proton-decoupled ^{11}B spectrum. This is crucial for assessing the integrity of the boronic acid. A single resonance in the expected region for an arylboronic acid (typically δ 25-35 ppm relative to $\text{BF}_3\cdot\text{OEt}_2$) indicates the presence of the desired sp^2 -hybridized boron. The presence of other signals could indicate boroxine formation or other boron-containing impurities.[13][14] For this experiment, using a quartz NMR tube is advisable to avoid the broad background signal from borosilicate glass tubes. [14]

Mass Spectrometry (MS)

- Causality and Rationale: MS is used to confirm the molecular weight of the compound and to identify any impurities. The analysis of boronic acids by MS can be challenging due to their propensity to form boroxines (trimers) in the gas phase, especially under high-energy ionization conditions.[11] Electrospray Ionization (ESI), a soft ionization technique, is generally preferred and is often coupled with liquid chromatography (LC-MS) to separate the analyte from non-volatile salts and impurities prior to detection.[16][17]
- Generalized Experimental Protocol (LC-MS):
 - Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.
 - Chromatography: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acidic modifier aids in producing sharp peak shapes and promotes ionization.
 - Mass Spectrometry: Analyze the column eluent using an ESI source in positive ion mode. The expected ion would be the $[M+H]^+$ for the free base form of the molecule ($C_9H_8BNO_2$), as the hydrochloride salt will dissociate in solution. The observed mass should correspond to the calculated exact mass of the protonated molecule.

High-Performance Liquid Chromatography (HPLC)

- Causality and Rationale: HPLC is the gold standard for determining the purity of chemical compounds. For boronic acids and their derivatives, method development must be approached carefully. The acidic nature of the silica support in many reversed-phase columns can catalyze the hydrolysis of related boronic esters, though this is less of a concern for the free acid itself.[18] The primary goal is to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities or degradation products like the boroxine.[2][19]

[Click to download full resolution via product page](#)

Caption: A logical workflow for developing a robust HPLC purity method for boronic acids.

- Generalized Experimental Protocol (Reversed-Phase HPLC):
 - Instrumentation: A standard HPLC system equipped with a UV detector.
 - Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size) is a good starting point.
 - Mobile Phase: A: 0.1% Formic Acid in Water. B: 0.1% Acetonitrile.
 - Gradient: A linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold and re-equilibration.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength where the isoquinoline chromophore absorbs strongly (e.g., 254 nm or 280 nm).
 - Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

X-ray Crystallography

- Causality and Rationale: Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information.^[20] It reveals the precise three-dimensional arrangement of atoms in the solid state, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For boronic acids, this can confirm the planar nature of the C-B(OH)₂ group and illustrate how the molecules pack in the crystal lattice, which is often through hydrogen-bonded dimers or more complex networks.^[21]
- Generalized Experimental Protocol:
 - Crystallization: The primary challenge is growing single crystals of sufficient size and quality. This is typically an empirical screening process involving techniques like slow evaporation, vapor diffusion, or cooling crystallization from various solvents or solvent mixtures.
 - Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion.

The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected.

- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved using computational methods to generate an initial electron density map, and the atomic positions are refined to achieve the best fit with the experimental data.[22]

Safety and Handling Precautions

As a laboratory chemical, **Isoquinolin-6-ylboronic acid hydrochloride** requires adherence to standard safety protocols.

- Hazard Identification: The compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[23][24][25] Some vendor safety data sheets also list it as acutely toxic if swallowed.[7][8]
- Personal Protective Equipment (PPE): Always handle the compound while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[23][24][26]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid dust.[23][26] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Isoquinolin-6-ylboronic acid hydrochloride is a high-value chemical tool whose physical properties are tailored for enhanced utility in synthesis and research. Its characterization is not trivial and demands a rigorous, multi-faceted analytical approach. A comprehensive understanding of its structure via NMR, its molecular weight by MS, and its purity by HPLC, supported by knowledge of its stability and handling requirements, is paramount for any scientist aiming to leverage its full potential. The protocols and rationales presented in this guide provide a robust framework for ensuring the quality and integrity of this important building block, thereby enabling reproducible and reliable scientific outcomes.

References

- Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β -Lactamase Inhibitors. *ACS Medicinal Chemistry Letters*.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β -Lactamase Inhibitors - PMC. National Institutes of Health.
- Ieritano, C., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. *Analytical Chemistry*.
- Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. *Analytical Methods*.
- Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.
- Gladen, P. T., et al. (2022). ^{11}B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. *The Journal of Organic Chemistry*.
- Duval, F.L., et al. (2018). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. *Journal of Chromatography A*.
- ResearchGate. (n.d.). ^{11}B NMR spectra of (a) boronic acid 1a, with TBAF, and...
- Naria, S., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. *Organic Process Research & Development*.
- Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography–Direct Electron Ionization Mass Spectrometry. *Analytical Chemistry*.
- Dembkowski, K., et al. (2019). ^{17}O NMR studies of boronic acids and their derivatives. *New Journal of Chemistry*.
- Cendron, L., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate.
- Gladen, P. T., et al. (2022). ^{11}B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. *The Journal of Organic Chemistry*.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Gladen, P. T., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.
- Wikipedia. (n.d.). Boronic acid.
- Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid?
- PubChem. (2025). Quinolin-6-ylboronic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. waters.com [waters.com]
- 3. Isoquinolin-6-ylboronic acid | CymitQuimica [cymitquimica.com]
- 4. 899438-92-7|Isoquinolin-6-ylboronic acid|BLD Pharm [bldpharm.com]
- 5. 6-Isoquinolyl-boronic acid | 899438-92-7 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. Isoquinolin-6-ylboronic acid hydrochloride AldrichCPR 1236031-63-2 [sigmaaldrich.com]
- 8. Isoquinolin-6-ylboronic acid hydrochloride AldrichCPR 1236031-63-2 [sigmaaldrich.com]
- 9. isoquinolin-3-ylboronic acid CAS#: 1219080-59-7 [m.chemicalbook.com]
- 10. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. waters.com [waters.com]
- 20. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β -Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. aksci.com [aksci.com]
- 24. fishersci.co.uk [fishersci.co.uk]
- 25. Quinolin-6-ylboronic Acid (contains varying amounts of Anhydride) | C9H8BNO2 | CID 4192671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- To cite this document: BenchChem. [Physical characteristics of Isoquinolin-6-ylboronic acid hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1400871#physical-characteristics-of-isoquinolin-6-ylboronic-acid-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com